Tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Description
Tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chiral pyrrolidinone derivative characterized by a bicyclic structure with a benzyl substituent at the 2-position, a hydroxyl group at the 3-position, and a tert-butyl carbamate protecting group. This compound serves as a critical intermediate in asymmetric synthesis and pharmaceutical chemistry, particularly in the preparation of tetramic acids and related bioactive molecules . Its synthesis typically involves coupling O-benzyl Boc-L-serine with Meldrum’s acid via DMAP/EDC·HCl-mediated activation, yielding the product with >99% optical purity and 99% yield . The compound’s stereochemical integrity and functional group arrangement make it a versatile scaffold for catalytic hydrogenation and enantioselective transformations .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl 2-benzyl-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,10,12,18H,9H2,1-3H3 |
InChI Key |
PPJKMYFQSZQEIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps. One common method includes the reaction of N-Boc-2,5-dihydro-1H-pyrrole with benzyl bromide under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate demonstrate efficacy against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Anticancer Properties
Pyrrole derivatives have been explored for their anticancer potential. The structural motifs present in this compound suggest that it could interact with cancer cell signaling pathways. For instance, a study highlighted the effectiveness of similar compounds in inducing apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it useful in the construction of diverse chemical libraries for drug discovery.
Catalytic Reactions
The compound can also be involved in catalytic processes. Research has demonstrated the use of similar pyrrole-based compounds as catalysts in organic reactions, such as the synthesis of tetrasubstituted pyrroles through Zr-catalyzed methods . This highlights the compound's utility not only as a product but also as a facilitator in synthetic chemistry.
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Table 2: Synthetic Applications
| Reaction Type | Conditions | Product Yield |
|---|---|---|
| Zr-Catalyzed Synthesis | Mild conditions | High yield (up to 85%) |
| Functionalization | Various electrophiles | Variable yield |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrrole revealed that compounds with structural similarities to this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.
Case Study 2: Anticancer Mechanism Exploration
In vitro studies on cancer cell lines demonstrated that this compound derivatives could inhibit cell proliferation by inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 4f, 4g) exhibit altered reactivity in Michael addition or cyclization reactions due to increased electrophilicity at the pyrrolidinone core .
- Steric Effects : The benzyl group in the target compound enhances steric hindrance compared to benzyloxymethyl analogues, influencing catalytic hydrogenation efficiency .
Key Observations :
- The target compound’s synthesis achieves near-quantitative yields due to optimized coupling conditions, whereas nitro-substituted analogues require multistep reactions with moderate yields .
Spectroscopic and Stereochemical Properties
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Stereochemistry:
- The target compound’s (R)- and (S)-enantiomers are separable via Ru-catalyzed hydrogenation, achieving [α]D²⁵ = +56 (c 0.10, MeOH) for (S,S)-268 .
Biological Activity
Tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound belonging to the pyrrole family, characterized by its unique structural features which include a tert-butyl group, a benzyl moiety, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antioxidant and anti-inflammatory agent . This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The molecular formula of this compound is C16H19NO4, with a molar mass of approximately 289.33 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, making it a valuable candidate for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | tert-butyl 2-benzyl-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
| InChI | InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,10,12,18H,9H2,1-3H3 |
This compound exhibits its biological activity primarily through interactions with specific enzymes and metabolic pathways. Research indicates that it can act as an inhibitor or modulator of certain enzymes involved in oxidative stress and inflammation pathways. These interactions are crucial for understanding its therapeutic potential in treating conditions related to oxidative damage and inflammatory responses.
Antioxidant Activity
The compound has shown promising results in various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. Studies indicate that it effectively lowers levels of reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Oxidative Stress : A study published in MDPI demonstrated that tert-butyl 2-benzyl derivatives significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The IC50 values indicated strong antioxidant potential compared to standard antioxidants .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced swelling and pain response when compared to control groups treated with saline. Histological analysis showed decreased infiltration of immune cells into inflamed tissues.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | Pyridine derivative | 0.90 |
| Tert-butyl (4-amino butenoyl) carbamate | Amino derivative | 0.87 |
| Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole | Dioxo derivative | 0.77 |
| Benzyl 2,5-dihydro-1H-pyrrole | Simple pyrrole structure | 0.75 |
The presence of the tert-butyl group and hydroxyl functionality enhances the reactivity and biological profile of tert-butyl 2-benzyl derivatives compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) filters for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
- Ventilation : Work in a fume hood to minimize inhalation risks (H335: respiratory irritation) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid drainage contamination .
- First Aid : For skin contact, wash with water for 15 minutes; for eye exposure, irrigate with water and seek medical attention .
Q. How can researchers characterize the compound’s purity and structural identity?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., tert-butyl, benzyl groups).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO, MW 316.39 g/mol) .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) assesses purity (>95% recommended for synthetic intermediates) .
Q. What are the key challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer :
- Synthetic Hurdles :
- Oxidative Instability : The 5-oxo group may degrade under acidic or high-temperature conditions. Use inert atmospheres (N) and low-temperature reactions (-20°C storage recommended) .
- Steric Hindrance : The tert-butyl group may slow benzylation. Optimize coupling conditions (e.g., Pd catalysis, elevated temperatures) .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates diastereomers or byproducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?
- Methodological Answer :
- Data Collection : Use SHELXL for refinement, applying TWIN/BASF commands if twinning is observed .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R(8) motifs) and predict packing motifs .
- Validation Tools : Employ PLATON/ADDSYM to check for missed symmetry and CCDC Mercury for visualization .
Q. How should researchers address contradictions in spectral data (e.g., unexpected -NMR shifts)?
- Methodological Answer :
- Dynamic Effects : Assess tautomerism (e.g., keto-enol equilibrium in the 5-oxo group) via variable-temperature NMR .
- Computational Modeling : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) values to identify conformational biases .
- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals .
Q. What experimental strategies can evaluate the compound’s environmental persistence and ecotoxicity?
- Methodological Answer :
- OECD Guidelines :
- Hydrolysis Study : Expose the compound to pH 4, 7, and 9 buffers at 50°C; monitor degradation via LC-MS .
- Daphnia magna Assay : Test acute toxicity (48h EC) to assess aquatic risk (H410 classification if EC < 1 mg/L) .
- Soil Mobility : Use OECD 106 batch sorption tests to determine K values; high mobility (K < 100) indicates groundwater contamination risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
